molecular formula C10H19N5O2S B2879411 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 920468-30-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B2879411
CAS No.: 920468-30-0
M. Wt: 273.36
InChI Key: OOKUFXARXZVPDP-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a cyclohexyl-substituted tetrazole core linked to an ethanesulfonamide group. These analogs are synthesized via multi-component reactions involving substituted benzaldehydes, anilines, isocyanides, and azides under gold-catalyzed conditions .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUFXARXZVPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves the reaction of a cyclohexyl-substituted tetrazole with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium azide, which is essential for the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted tetrazoles. These products have diverse applications in different scientific fields .

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects, physicochemical properties, and spectral characteristics.

Structural and Substituent Variations
Compound ID Substituent(s) on Benzenamine Molecular Weight (MS) Yield (%) Melting Point (°C)
5a () None (benzenamine) - 98 112
5b () 2-Bromo 388.00 85 186
5c () 4-Fluoro 405.4 80 189
5e () 3,5-Dichloro - 89 189
5h () 3-Chloro, 4-Fluoro - 72 210
5j () 2,5-Dimethyl - 73 183

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens in 5b , 5c , 5h ) generally increase melting points (e.g., 210°C for 5h ) compared to alkyl-substituted analogs (e.g., 5j , 183°C). This trend aligns with enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Yield : Electron-neutral substituents (e.g., 5a ) achieve higher yields (98%) compared to sterically hindered or electron-deficient systems (e.g., 5h , 72%), likely due to reduced reaction efficiency in crowded environments .
Spectral Data Comparison
Compound ID IR (cm⁻¹) Key Peaks Notable NMR Shifts (¹H/¹³C)
5a () 3418 (-NH), 2120 (C≡C), 1612 (-NH bend) Aromatic H: 6.8–7.5 ppm; C: 110–150 ppm
5b () 3222 (C-H), 1579 (C-N) 2-Bromo: H 7.6 ppm; C 130 ppm (C-Br)
5c () 3037 (C-H), 1454 (C-H bend) 4-Fluoro: C 162 ppm (C-F)
5h () 2937 (C=C), 1263 (C-O) 3-Cl/4-F: H 7.3–7.8 ppm; C 116–158 ppm

Key Observations :

  • IR: All compounds exhibit characteristic -NH stretching (~3400 cm⁻¹) and C≡C vibrations (~2120 cm⁻¹) from the propynyloxy group .
  • NMR : Aromatic protons in halogenated derivatives (5b , 5h ) are deshielded (7.3–7.8 ppm) compared to alkylated analogs (5j , ~6.8–7.2 ppm). ¹³C NMR for 5c confirms fluorine’s electron-withdrawing effect (C-F at 162 ppm) .

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